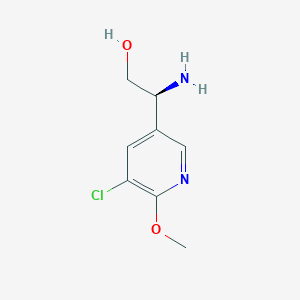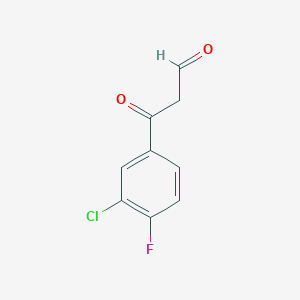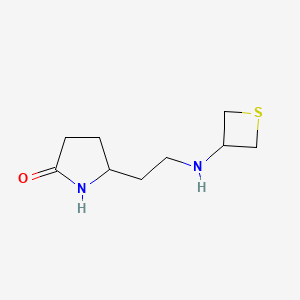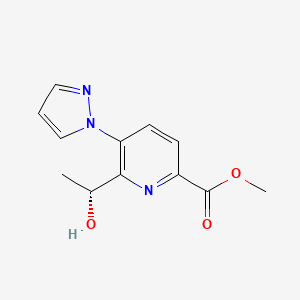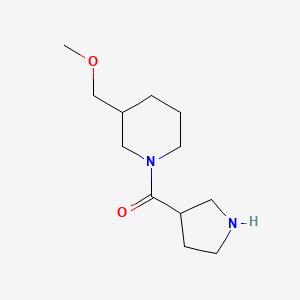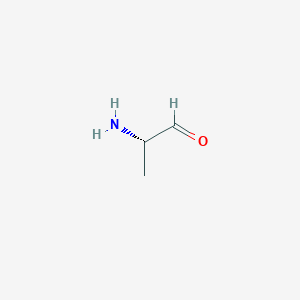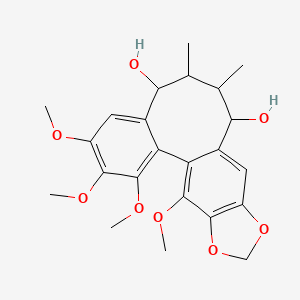
KadangustinL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadangustinL is a lignan compound isolated from the plant Kadsura angustifolia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KadangustinL involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the dibenzylbutane skeleton, followed by specific functional group modifications to achieve the desired structure. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
KadangustinL undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups in this compound can lead to the formation of ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
KadangustinL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan synthesis and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of KadangustinL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
Cell Signaling: Modulating signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
KadangustinL is compared with other lignans such as:
Kadangustin H: Another lignan from Kadsura angustifolia with similar biological activities.
Podophyllotoxin: A well-known lignan with potent anticancer properties.
Sesamin: A lignan found in sesame seeds with antioxidant and anti-inflammatory effects.
This compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H28O8 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-8,11-diol |
InChI |
InChI=1S/C23H28O8/c1-10-11(2)19(25)13-8-15-21(31-9-30-15)23(29-6)17(13)16-12(18(10)24)7-14(26-3)20(27-4)22(16)28-5/h7-8,10-11,18-19,24-25H,9H2,1-6H3 |
InChI-Schlüssel |
RGJPPASWKJBDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C3C1O)OCO4)OC)OC)OC)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


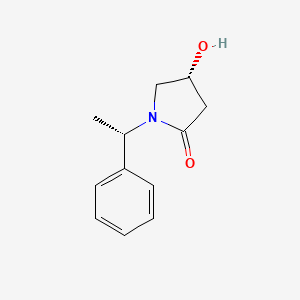
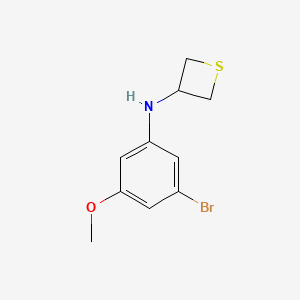
![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
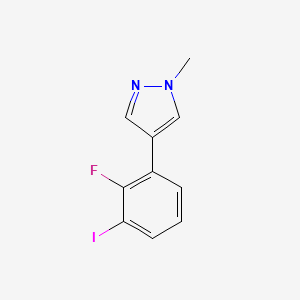
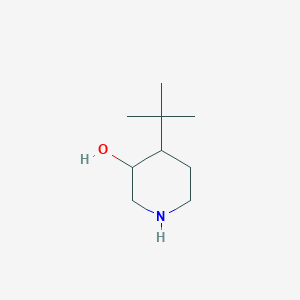
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
